molecular formula C14H26Cl2N2 B133877 2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride CAS No. 142937-33-5

2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride

Cat. No. B133877
M. Wt: 293.3 g/mol
InChI Key: HTEFKSZVEIVQFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride” is a chemical compound with the molecular formula C14H26Cl2N2 . It is also known as “N-(2-ETHYLHEXYL)-2-PICOLYLAMINE DIHYDROCHLORIDE” and "EHAP" . This product is intended for research use only.


Molecular Structure Analysis

The molecular structure of “2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride” consists of 14 carbon atoms, 26 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . The molecular weight is 293.3 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride” include its molecular formula (C14H24N2), molecular weight (220.3538), and InChI . More detailed properties like melting point, boiling point, and density are not available in the current resources .

Scientific Research Applications

Coordination Chemistry and Ligand Design

Pyridine derivatives have been utilized as ligands in the synthesis of coordination compounds with metal ions, which are critical in developing new materials with desired magnetic and optical properties. For instance, 2-pyridinylaminomethylidene derivatives were employed as ligands to obtain coordination compounds with d- and f-metal ions, showcasing moderate tuberculostatic effects and highlighting their potential in medicinal chemistry and material science (Kudyakova, Burgart, & Saloutin, 2014).

Synthetic Organic Chemistry

In organic synthesis, pyridine derivatives are pivotal in constructing complex molecules. An example is the phosphine-catalyzed [4 + 2] annulation reaction, where ethyl 2-methyl-2,3-butadienoate reacts with N-tosylimines to form highly functionalized tetrahydropyridines, demonstrating the utility of pyridine derivatives in synthesizing novel organic compounds with potential pharmacological applications (Zhu, Lan, & Kwon, 2003).

Bioactive Compound Synthesis

Pyridine frameworks are commonly found in bioactive molecules. The synthesis of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives highlights the role of pyridine derivatives in developing new compounds with anticipated antihypertensive activities, showcasing their importance in drug discovery and development (Kumar & Mashelker, 2006).

Photoluminescence and Material Science

Pyridine derivatives have found applications in material science, particularly in the development of luminescent materials. A study on lanthanide clusters using 2-(hydroxymethyl)pyridine resulted in a new family of compounds with significant magnetic and optical properties, such as single-molecule magnetism and intense red photoluminescence, underlining their potential in creating advanced functional materials (Alexandropoulos et al., 2011).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, pyridine derivatives are employed in innovative methodologies for substance detection and extraction. Electromembrane extraction coupled with dispersive liquid-liquid microextraction techniques has been used to analyze pyridine derivatives in biological fluids, demonstrating their utility in developing sensitive and selective analytical methods for environmental monitoring and healthcare applications (Arjomandi-Behzad, Yamini, & Rezazadeh, 2014).

Safety And Hazards

The safety data sheet for “2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride” indicates that it is for R&D use only and not for medicinal, household, or other use . More detailed safety and hazard information is not available in the current resources.

properties

IUPAC Name

2-ethyl-N-(pyridin-2-ylmethyl)hexan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2.2ClH/c1-3-5-8-13(4-2)11-15-12-14-9-6-7-10-16-14;;/h6-7,9-10,13,15H,3-5,8,11-12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEFKSZVEIVQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNCC1=CC=CC=N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583352
Record name 2-Ethyl-N-[(pyridin-2-yl)methyl]hexan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethylhexylaminomethyl)pyridine dihydrochloride

CAS RN

142937-33-5
Record name 2-Ethyl-N-[(pyridin-2-yl)methyl]hexan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Ethylhexyl)-2-picolylamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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